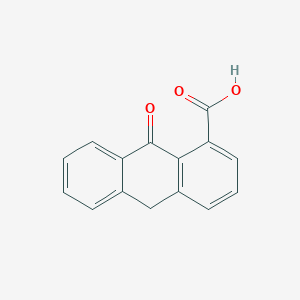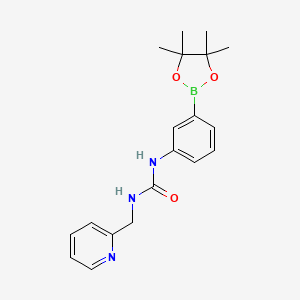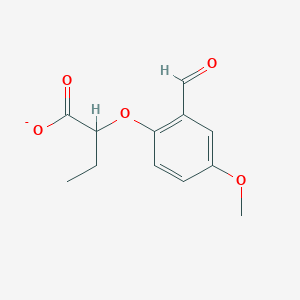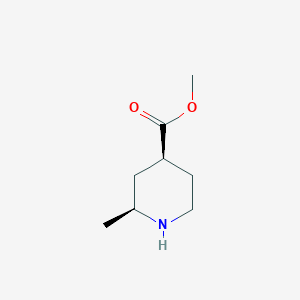
CID 156594754
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156594754” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to the scientific community.
Chemical Reactions Analysis
CID 156594754 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 156594754 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be used to study biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound might be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, it could be used in the production of materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of CID 156594754 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Comparison with Similar Compounds
CID 156594754 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they can differ in their chemical properties, reactivity, and biological effects. Some similar compounds include those with similar molecular weights or structural motifs. The specific similarities and differences between this compound and other compounds would require detailed analysis using computational tools or experimental data.
Conclusion
This compound is a compound with diverse applications in scientific research. Its preparation methods, chemical reactions, and mechanism of action are areas of active investigation. Comparing it with similar compounds can provide insights into its unique properties and potential uses. Further research is needed to fully understand the capabilities and applications of this compound.
Properties
CAS No. |
207727-36-4 |
|---|---|
Molecular Formula |
C6H15KO10P |
Molecular Weight |
317.25 g/mol |
InChI |
InChI=1S/C6H13O9P.K.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;1H2/t3-,4+,5+,6+;;/m0../s1 |
InChI Key |
VUTHNBFQDYDDJK-FAOVPRGRSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.O.[K] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,3-diazinane-2,4-dione](/img/structure/B12334724.png)


![(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334742.png)
![6-Bromo-7-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B12334749.png)

![3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-](/img/structure/B12334770.png)






